molecular formula C25H36N6O5S B1251635 Bistratamide F

Bistratamide F

Cat. No. B1251635
M. Wt: 532.7 g/mol
InChI Key: PVKWKGXPRJQDIZ-XZHCTYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistratamide F is a homodetic cyclic peptide that consists of L-threonine and L-valine and L-serine as the amino acid residues cyclised via amide bonds. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.

Scientific Research Applications

Synthesis and Chemical Properties

Bistratamide F and related compounds have been the subject of several studies focusing on their synthesis and chemical properties. A notable achievement in this field is the total synthesis of bistratamides F–I, including Bistratamide F, which was accomplished in overall yields of 3% to 27% (You & Kelly, 2005). The synthesis involved preparing the thiazole substructure using a MnO2 oxidation of a thiazoline synthesized from a Val-Cys dipeptide. The serine-based oxazole substructure was prepared from a Val-Ser dipeptide, and the threonine-derived oxazole substructure was synthesized from a ketoamide dipeptide. This synthesis approach is significant for the chemical study of marine natural products like bistratamides.

Marine Natural Products and Cytotoxicity

Bistratamide F is part of a group of compounds known as bistratamides, which are modified cyclic hexapeptides. These compounds have been isolated from marine organisms like the Philippines ascidian Lissoclinum bistratum. The structure and stereochemistry of these compounds, including bistratamides E-J, have been elucidated, and their cytotoxicity has been evaluated in various cell line assays (Perez & Faulkner, 2003). Studies like these are crucial for understanding the potential biomedical applications of marine-derived compounds.

Innovative Synthesis Techniques

Research has also focused on innovative synthesis techniques for bistratamides, including the use of fluorous protecting groups. For instance, the synthesis of bistratamide H, closely related to bistratamide F, was achieved using a fluorous amino protecting group, tris(perfluorodecyl)silylethoxylcarbonyl (F Teoc) group (Nakamura & Takeuchi, 2006). This method demonstrates the potential for using fluorous chemistry in the synthesis of complex marine natural products, including bistratamides.

properties

Product Name

Bistratamide F

Molecular Formula

C25H36N6O5S

Molecular Weight

532.7 g/mol

IUPAC Name

(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione

InChI

InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1

InChI Key

PVKWKGXPRJQDIZ-XZHCTYTHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide F
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Bistratamide F
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Bistratamide F
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Bistratamide F
Reactant of Route 5
Bistratamide F
Reactant of Route 6
Bistratamide F

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